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Ac-Glu-Glu-Val-Val-Ala-Cys-pNA -

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Catalog Number: EVT-13517093
CAS Number:
Molecular Formula: C34H50N8O13S
Molecular Weight: 810.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is a synthetic peptide compound that plays a significant role in biochemical research and therapeutic applications. Its full name reflects its composition: it includes an acetylated N-terminus (Ac) followed by a sequence of amino acids: glutamic acid (Glu), valine (Val), alanine (Ala), and cysteine (Cys), terminated with a p-nitroanilide (pNA) group. This compound is primarily utilized in protease assays and as a substrate for various enzymes, making it valuable in both academic and industrial research settings.

Source

This compound is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of peptides. The synthesis process typically involves the use of specialized resins and coupling reagents to facilitate the formation of peptide bonds between amino acids.

Classification

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is classified as a peptide substrate. It falls under the broader category of synthetic peptides, which are used extensively in biochemical research for studying enzyme activity, protein interactions, and cellular processes.

Synthesis Analysis

Methods

The synthesis of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is primarily conducted using Solid Phase Peptide Synthesis (SPPS). This method involves:

  1. Loading the First Amino Acid: The C-terminal amino acid is attached to a solid support resin.
  2. Sequential Coupling: Protected amino acids are sequentially added to form the peptide chain. Each amino acid is activated before coupling to ensure efficient bond formation.
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to expose reactive sites for subsequent additions.
  4. Cleavage from Resin: Once the desired peptide length is achieved, the peptide is cleaved from the resin using specific reagents, often involving trifluoroacetic acid or hydrofluoric acid.

Technical Details

The synthesis requires careful control of reaction conditions to avoid side reactions, particularly with amino acids that have reactive side chains such as cysteine. The choice of protecting groups and coupling reagents is crucial for successful synthesis .

Molecular Structure Analysis

Structure

The molecular structure of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA can be described as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₈S
  • Molecular Weight: Approximately 358.38 g/mol
  • Structural Features:
    • Acetyl group at the N-terminus
    • A sequence comprising two glutamic acids, two valines, one alanine, and one cysteine
    • A p-nitroanilide group at the C-terminus which serves as a chromogenic marker for enzymatic reactions

Data

The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized peptide.

Chemical Reactions Analysis

Reactions

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA participates in various chemical reactions, particularly:

  1. Enzymatic Hydrolysis: It acts as a substrate for proteolytic enzymes, where specific cleavage results in the release of p-nitroaniline, which can be quantitatively measured.
  2. Thiol Reactions: The cysteine residue can participate in thiol-disulfide exchange reactions, making it useful in studying redox processes.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods to monitor changes in absorbance corresponding to the release of p-nitroaniline during enzyme catalysis .

Mechanism of Action

Process

The mechanism of action involves the interaction between Ac-Glu-Glu-Val-Val-Ala-Cys-pNA and specific proteases:

  1. Binding: The peptide substrate binds to the active site of the enzyme.
  2. Cleavage: The enzyme catalyzes the hydrolysis of peptide bonds within the substrate.
  3. Product Release: Upon cleavage, p-nitroaniline is released, which can be detected spectrophotometrically.

Data

The rate of reaction can be quantified by measuring absorbance changes at specific wavelengths related to p-nitroaniline release .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels but should be stored at neutral pH for optimal longevity.
  • Reactivity: Sensitive to oxidation due to the presence of cysteine; care must be taken during storage and handling.

Relevant data regarding physical properties can typically be found in safety data sheets provided by suppliers .

Applications

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA has several scientific applications:

  1. Protease Assays: Used extensively as a substrate in assays to measure protease activity due to its chromogenic properties.
  2. Biochemical Research: Serves as a model compound for studying enzyme kinetics and mechanisms.
  3. Drug Development: Potentially useful in screening for inhibitors or activators of specific proteases involved in disease processes.
Enzymological Profiling of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Role as a Chromogenic Substrate in HCV NS3/4A Protease Activity Assays

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA (Ac-EEVVAC-pNA) is a specialized chromogenic peptide substrate engineered for monitoring the enzymatic activity of hepatitis C virus (HCV) NS3/4A serine protease. This protease is essential for viral replication, as it cleaves the HCV polyprotein into functional non-structural proteins. The substrate’s design incorporates para-nitroaniline (pNA) as the chromophore, covalently linked to the C-terminal cysteine residue via an amide bond. Proteolytic cleavage between the P1 (Cys) and P1′ (pNA) positions releases the chromophore, generating a quantifiable spectrophotometric signal at 405 nm proportional to protease activity [6].

Structurally, the substrate sequence (EEVVAC) replicates the natural NS5A-NS5B junction within the HCV polyprotein (genotype 1). Its N-terminal acetylation blocks nonspecific aminopeptidase degradation, enhancing assay specificity. Key kinetic parameters for NS3/4A-mediated hydrolysis have been characterized:

Table 1: Kinetic Parameters of Ac-EEVVAC-pNA Hydrolysis by HCV NS3/4A Protease

ParameterValueExperimental Conditions
Km128.6 ± 1.0 µM50 mM sodium acetate, 0.1 M NaCl, pH 5.0
kcat0.85 s⁻¹37°C, substrate saturation curve
kcat/Km6.61 × 10³ M⁻¹s⁻¹Calculated from Michaelis-Menten kinetics

This substrate enables high-throughput screening of NS3/4A inhibitors by quantifying reductions in pNA release rates, providing a critical tool for antiviral drug development [6] [8].

Mechanistic Insights into Polyprotein Cleavage at the 5A-5B Junction

The substrate Ac-EEVVAC-pNA directly mirrors the conserved cleavage site between NS5A and NS5B non-structural proteins (P6-P1 residues: EP6EP5VP4VP3AP2CP1SP1'). Mechanistic studies reveal that efficient NS3/4A processing at this junction depends critically on:

  • Electrostatic Complementarity: The P6 and P5 glutamic acid residues form salt bridges with NS3/4A’s positively charged substrate-binding cleft (notably Arg155, Lys136). Mutagenesis of P6-P5 to hydrophobic/neutral residues reduces catalytic efficiency >20-fold [8].
  • Cysteine Specificity: The P1 cysteine is indispensable. Substitution with non-canonical residues (e.g., norvaline, homocysteine) disrupts oxyanion hole stabilization via the cysteine’s sulfhydryl group, abolishing cleavage [8].
  • Catalytic Triad Coordination: Cleavage involves nucleophilic attack by Ser139 on the scissile carbonyl carbon (Cys-pNA bond), facilitated by proton transfer via His57 and Asp81. The P2 alanine optimizes S2 pocket docking, while P3-P4 valines stabilize hydrophobic subsite interactions [1] [8].

Table 2: Residue-Specific Contributions to Cleavage Efficiency at NS5A-NS5B Junction

PositionResidueFunction in CleavageImpact of Mutation
P6GluSalt bridge with Arg155/Lys13610-fold ↓ kcat/Km
P5GluElectrostatic docking8-fold ↓ kcat/Km
P1CysOxyanion hole stabilization; nucleophile orientationCleavage abolished
P1′SerLeaving group acceptance; H-bond with Gly13715-fold ↓ kcat

High-throughput cleavage assays confirm that >99% of HCV clinical isolates preserve the EEVVAC motif despite genomic heterogeneity, underscoring its evolutionary constraint for protease recognition [8].

Comparative Kinetics of Wild-Type vs. Drug-Resistant Mutant Protease Activity

Ac-EEVVAC-pNA has been instrumental in quantifying the kinetic impairments of drug-resistant HCV NS3/4A mutants. Common resistance-conferring mutations (e.g., D168A, R155K, A156T) cluster in the S2 and S4 substrate-binding pockets, reducing inhibitor affinity but often compromising protease efficiency:

  • D168A Mutant: Disrupts the catalytic triad-stabilizing salt bridge (Arg155-Asp168-Arg123). This mutant exhibits 3.2-fold reduced catalytic efficiency (kcat/Km = 2.06 × 10³ M⁻¹s⁻¹) with Ac-EEVVAC-pNA due to impaired S1/S3 pocket geometry [1].
  • R155K Mutant: Eliminates key electrostatic contacts with P6-P5 acidic residues. Km increases 1.8-fold (231.5 µM), indicating weakened substrate binding [1] [8].
  • A156T Mutant: Introduces steric hindrance in the S2 pocket. kcat decreases 2.5-fold (0.34 s⁻¹), slowing acylation [1].

Table 3: Kinetic Parameters of Ac-EEVVAC-pNA Hydrolysis by Drug-Resistant NS3/4A Mutants

Protease VariantKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Change vs. Wild-Type
Wild-Type128.6 ± 1.00.85 ± 0.026.61 × 10³Reference
D168A198.0 ± 1.00.41 ± 0.012.06 × 10³3.2-fold ↓
R155K231.5 ± 2.10.72 ± 0.033.11 × 10³2.1-fold ↓
A156T142.3 ± 1.50.34 ± 0.022.39 × 10³2.8-fold ↓

These mutants show even more pronounced defects when processing physiological polyprotein substrates. The D168A mutant, for example, exhibits a 5.7-fold loss in simeprevir inhibition but only 3.2-fold loss in Ac-EEVVAC-pNA hydrolysis, suggesting that chromogenic substrates partially compensate for active-site distortions via the pNA leaving group advantage [1]. Consequently, Ac-EEVVAC-pNA remains a robust reporter for comparing baseline catalytic competence across resistance variants.

Properties

Product Name

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

IUPAC Name

4-acetamido-5-[[4-carboxy-1-[[3-methyl-1-[[3-methyl-1-[[1-[[1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C34H50N8O13S

Molecular Weight

810.9 g/mol

InChI

InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)

InChI Key

CXUUUZFVYSBDCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

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